molecular formula C23H25O5P B018778 Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate CAS No. 135203-64-4

Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate

Cat. No. B018778
M. Wt: 412.4 g/mol
InChI Key: ZJAZZTJXQSSAMZ-UHFFFAOYSA-N
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Description

Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate is a chemical compound with the molecular formula C23H25O5P . It has a molecular weight of 412.42 .


Molecular Structure Analysis

The molecular structure of Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate contains a total of 56 bonds, including 31 non-H bonds, 19 multiple bonds, 10 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate appears as a powder and is solid in its physical state . It is soluble in Chloroform, Dichloromethane, DMSO, and Methanol . It has a melting point of 62-64°C .

Future Directions

The future directions for research or applications involving Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate are not specified in the sources I found. Its use in proteomics research suggests potential future directions in this field.

properties

IUPAC Name

2-(dimethoxyphosphorylmethyl)-1,4-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25O5P/c1-25-29(24,26-2)18-21-15-22(27-16-19-9-5-3-6-10-19)13-14-23(21)28-17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAZZTJXQSSAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434389
Record name Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate

CAS RN

135203-64-4
Record name Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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